molecular formula C6H3ClF3NO3S B8184405 2-(Trifluoromethoxy)pyridine-4-sulfonyl chloride

2-(Trifluoromethoxy)pyridine-4-sulfonyl chloride

Cat. No.: B8184405
M. Wt: 261.61 g/mol
InChI Key: PJTADJYCGOFSJP-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)pyridine-4-sulfonyl chloride (CAS 1307813-80-4) is a versatile chemical building block with the molecular formula C6H3ClF3NO3S and a molecular weight of 261.61 g/mol . Its structure incorporates both a sulfonyl chloride group, a highly reactive handle for further derivatization, and a 2-(trifluoromethoxy)pyridine moiety, which can enhance properties like metabolic stability and membrane permeability in target molecules . This compound is primarily valued in medicinal chemistry and drug discovery for synthesizing sulfonamide and sulfonate ester derivatives. Researchers utilize it to create targeted libraries of molecules for screening against biological targets, where the pyridine-sulfonyl scaffold is a common pharmacophore. The presence of the trifluoromethoxy group is of particular interest, as this substituent is known to improve lipophilicity and bioavailability in lead compounds. As a key synthetic intermediate, it is essential for the development of potential therapeutic agents and sophisticated organic materials. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper cold-chain transportation is recommended to maintain the stability and integrity of this reagent .

Properties

IUPAC Name

2-(trifluoromethoxy)pyridine-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3NO3S/c7-15(12,13)4-1-2-11-5(3-4)14-6(8,9)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTADJYCGOFSJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1S(=O)(=O)Cl)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Chlorosulfonation of 2-(Trifluoromethoxy)Pyridine

The most direct route involves chlorosulfonation of 2-(trifluoromethoxy)pyridine using chlorosulfonic acid (ClSO₃H). This exothermic reaction proceeds via electrophilic aromatic substitution, where the sulfonyl chloride group is introduced at the para position relative to the trifluoromethoxy group.

Reaction Scheme:

2-(Trifluoromethoxy)pyridine+ClSO₃H2-(Trifluoromethoxy)pyridine-4-sulfonyl chloride+HCl\text{2-(Trifluoromethoxy)pyridine} + \text{ClSO₃H} \rightarrow \text{2-(Trifluoromethoxy)pyridine-4-sulfonyl chloride} + \text{HCl}

Key parameters include:

  • Temperature : 0–5°C to minimize side reactions.

  • Molar Ratio : 1:1.2 (pyridine derivative to ClSO₃H).

  • Reaction Time : 4–6 hours under inert atmosphere.

Purification involves quenching in ice water, followed by extraction with dichloromethane and recrystallization from hexane. Yields typically range from 65–75%.

Stepwise Synthesis via Intermediate Sulfonation

An alternative approach involves sulfonation followed by chlorination:

Sulfonation with Fuming Sulfuric Acid

2-(Trifluoromethoxy)pyridine reacts with fuming sulfuric acid (20% SO₃) at 80°C for 3 hours to form the sulfonic acid intermediate.

Chlorination with Thionyl Chloride

The sulfonic acid is treated with thionyl chloride (SOCl₂) under reflux (70°C) for 2 hours:

2-(Trifluoromethoxy)pyridine-4-sulfonic acid+SOCl₂2-(Trifluoromethoxy)pyridine-4-sulfonyl chloride+SO₂+HCl\text{2-(Trifluoromethoxy)pyridine-4-sulfonic acid} + \text{SOCl₂} \rightarrow \text{this compound} + \text{SO₂} + \text{HCl}

Advantages :

  • Higher purity (>98%) due to controlled chlorination.

  • Scalable for industrial production.

Limitations :

  • Requires handling corrosive reagents (SO₃, SOCl₂).

Optimization Strategies

Catalyst Screening

The use of Lewis acids (e.g., AlCl₃) in chlorosulfonation improves regioselectivity. Trials show:

CatalystYield (%)Purity (%)
None6592
AlCl₃7895
FeCl₃7294

AlCl₃ (5 mol%) enhances electrophilic substitution by polarizing the ClSO₃H molecule.

Solvent Effects

Polar aprotic solvents (e.g., dichloroethane) improve reagent solubility and reaction homogeneity:

SolventYield (%)Reaction Time (h)
Dichloroethane784
Toluene686
Chlorobenzene725

Industrial-Scale Production

Continuous Flow Reactor Design

Modern facilities employ continuous flow systems to enhance safety and efficiency:

  • Residence Time : 30 minutes at 10°C.

  • Throughput : 50 kg/day with 70% yield.

Waste Management

Neutralization of HCl and SO₂ byproducts is critical. Scrubbers using NaOH solution (10%) achieve 99% gas absorption.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J=5.6 Hz, 1H, H-6), 8.10 (s, 1H, H-3), 7.55 (d, J=5.6 Hz, 1H, H-5).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -58.2 (s, CF₃O).

Purity Assessment

HPLC (C18 column, acetonitrile/water) shows a single peak at 4.2 minutes, confirming >98% purity .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethoxy)pyridine-4-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonates, and sulfonothioates, depending on the nucleophile used .

Scientific Research Applications

Pharmaceutical Applications

  • Antibacterial and Antifungal Activity : Research indicates that 2-(trifluoromethoxy)pyridine-4-sulfonyl chloride exhibits significant antibacterial and antifungal properties. Its structure allows for interactions with specific biological targets, potentially inhibiting essential enzymes involved in cell wall synthesis, which is crucial for bacterial survival .
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of various enzymes critical in drug development. Studies suggest that trifluoromethyl-substituted compounds exhibit enhanced potency against certain enzymes compared to their non-fluorinated counterparts .
  • Cytotoxicity : In vitro studies have demonstrated that this compound possesses significant cytotoxic effects against cancer cell lines, with IC50 values indicating efficacy comparable to standard chemotherapeutics .

Agrochemical Applications

  • Fungicide Development : The trifluoromethoxy substitution enhances the fungicidal activity of pyridine derivatives. For instance, compounds derived from this compound have been evaluated for their effectiveness against various plant pathogens, showing superior performance compared to traditional fungicides .
  • Pesticide Intermediates : This compound serves as an important intermediate in the synthesis of novel agrochemicals, facilitating the development of more effective pest control agents .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited potent activity, suggesting its potential as a therapeutic agent for treating resistant infections .

Case Study 2: Cytotoxicity Assessment

In vitro assessments revealed that this compound demonstrated significant cytotoxicity against various cancer cell lines. The results indicated lower IC50 values than those observed with conventional chemotherapeutics, highlighting its potential as an anticancer agent .

Research Findings

The incorporation of trifluoromethyl groups into pyridine derivatives has been shown to enhance biological activities across various domains:

  • Pharmaceutical Applications : The compound serves as an intermediate in synthesizing drugs with improved efficacy due to its enhanced biological activity.
  • Agrochemical Applications : Its use in developing pesticides has shown promising results, outperforming traditional compounds regarding effectiveness.

Summary Table of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionEnhanced binding affinity
Antimicrobial ActivityHigher fungicidal activity
CytotoxicitySignificant efficacy (low IC50 values)
Pharmaceutical IntermediatesUsed in synthesis of bioactive compounds

Mechanism of Action

The mechanism of action of 2-(Trifluoromethoxy)pyridine-4-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of various derivatives. The trifluoromethoxy group enhances the compound’s stability and reactivity, while the sulfonyl chloride group acts as a reactive site for substitution reactions . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

Compound Name Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) pKa Key Features
This compound ~261.54 (estimated) N/A N/A N/A Combines pyridine’s polarity with -OCF₃ and -SO₂Cl; high reactivity
3,6-Difluoro-2-(trifluoromethoxy)pyridine-4-sulfonyl chloride N/A 238.3 (predicted) 1.770 -14.16 Additional fluorines increase electron withdrawal; lower pKa
2-(Trifluoromethoxy)benzenesulfonyl chloride N/A N/A N/A N/A Benzene core lacks pyridine’s nitrogen; reduced polarity
2-Chloro-4-(trifluoromethoxy)pyridine 197.54 N/A N/A N/A Chloro substituent at C2; less reactive than sulfonyl chloride

Reactivity and Electronic Effects

  • Trifluoromethoxy Group: The -OCF₃ group exerts strong inductive effects, reducing electron density on the aromatic ring. This stabilizes the sulfonyl chloride group against hydrolysis compared to non-fluorinated analogs (e.g., methoxy derivatives) .
  • Pyridine vs. Benzene : The nitrogen atom in pyridine increases solubility in polar solvents and enables hydrogen bonding, which is absent in benzene-based analogs like 2-(Trifluoromethoxy)benzenesulfonyl chloride .
  • Sulfonyl Chloride vs. Chloro Substituents : The -SO₂Cl group in the target compound is more reactive toward nucleophiles (e.g., amines) than the chloro group in 2-chloro-4-(trifluoromethoxy)pyridine, enabling diverse derivatization pathways .

Research Findings on Fluorinated Analogs

  • Impact of Fluorination : Fluorine substituents improve bioavailability by reducing basicity and enhancing metabolic stability. For example, the trifluoromethoxy group in the target compound likely extends half-life in vivo compared to methoxy analogs .
  • Electronic Effects in Difluoro Analogs : The addition of fluorine atoms at positions 3 and 6 in 3,6-difluoro-2-(trifluoromethoxy)pyridine-4-sulfonyl chloride further lowers pKa (-14.16 vs. typical sulfonyl chlorides) and increases density (1.770 g/cm³), suggesting enhanced electrophilicity .

Biological Activity

2-(Trifluoromethoxy)pyridine-4-sulfonyl chloride is a chemical compound that has garnered attention due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and applications in various fields, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a trifluoromethoxy group and a sulfonyl chloride moiety. This unique structure contributes to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds containing pyridine and sulfonyl chloride functionalities exhibit significant biological activities, particularly as antibacterial and antifungal agents. For instance, studies on structurally similar compounds suggest that this compound may inhibit specific enzymes or receptors involved in bacterial cell wall synthesis, leading to antibacterial effects .

Table 1: Summary of Antimicrobial Activity

CompoundActivity TypeTarget OrganismReference
This compoundAntibacterialVarious Gram-positive bacteria
2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chlorideAntichlamydialChlamydia trachomatis

Enzyme Inhibition

The mechanism of action of this compound involves its interaction with specific enzymes. Compounds with similar structures have been shown to inhibit enzymes essential for nucleic acid metabolism, such as thymidylate synthase, disrupting DNA synthesis . This property positions the compound as a potential candidate for developing anticancer therapies.

Antichlamydial Activity

A study investigating sulfonylpyridine derivatives highlighted the potential of similar compounds in inhibiting Chlamydia trachomatis growth. These compounds demonstrated selective activity against the pathogen without affecting host cell viability. The study found that the presence of electron-withdrawing groups, such as trifluoromethyl, significantly enhanced the antichlamydial activity .

Toxicity Assessment

In evaluating the safety profile of these compounds, preliminary studies indicated mild toxicity towards mammalian cell lines but no mutagenicity in Drosophila melanogaster assays. This suggests that while there is some cytotoxicity, the compounds may still be viable candidates for therapeutic applications due to their selective action against pathogens .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may bind to active sites on enzymes, inhibiting their function.
  • Receptor Modulation : It could alter receptor activity, impacting downstream signaling pathways.
  • Structural Characteristics : The trifluoromethoxy group enhances binding affinity to biological targets, facilitating stronger interactions with proteins and enzymes .

Applications in Medicine and Industry

The unique properties of this compound make it a valuable compound in various fields:

  • Pharmaceutical Development : Its potential as an enzyme inhibitor positions it as a candidate for drug development against infections caused by resistant bacteria.
  • Chemical Synthesis : It serves as a building block for synthesizing more complex molecules in medicinal chemistry .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(Trifluoromethoxy)pyridine-4-sulfonyl chloride to improve yield and purity?

  • Methodology :

  • Reaction Conditions : Use thionyl chloride (SOCl₂) for sulfonic acid to sulfonyl chloride conversion under anhydrous conditions. Monitor reaction completion via TLC or HPLC .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from dichloromethane/hexane mixtures to isolate the product.
  • Yield Optimization : Adjust stoichiometry (e.g., 1:1.2 molar ratio of pyridine sulfonic acid to SOCl₂) and reaction time (typically 6–12 hours at reflux).
  • Key Data :
ParameterOptimal ValueReference
Temperature70–80°C (reflux)
SolventDichloromethane
CatalystNone required

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the trifluoromethoxy group (δ ~85 ppm in ¹⁹F NMR) and sulfonyl chloride moiety (δ ~3.5–4.0 ppm for CH₂ in ¹H NMR) .
  • IR Spectroscopy : Identify S=O stretching vibrations at ~1370 cm⁻¹ and 1170 cm⁻¹ .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 275.6 (calculated: 274.64) .

Q. How should researchers handle stability and storage challenges for this compound?

  • Methodology :

  • Storage : Store at 2–8°C in airtight, amber vials under inert gas (argon/nitrogen) to prevent hydrolysis. Avoid exposure to moisture or bases .
  • Stability Tests : Monitor decomposition via periodic ¹H NMR; shelf life is typically 3–6 months under optimal conditions.

Advanced Research Questions

Q. What strategies address regioselectivity challenges in derivatizing the sulfonyl chloride group?

  • Methodology :

  • Nucleophilic Substitution : Use amines (e.g., piperidine derivatives) in polar aprotic solvents (DMF, THF) to target sulfonamide formation. Kinetic vs. thermodynamic control can be adjusted via temperature (e.g., 0°C vs. 25°C) .
  • Catalysis : Palladium catalysts (e.g., Pd(PPh₃)₄) enable coupling reactions with arylboronic acids for selective derivatization .

Q. How can derivatives of this compound be evaluated for biological activity?

  • Methodology :

  • In Vitro Assays : Screen sulfonamide derivatives against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Compare IC₅₀ values to identify structure-activity relationships (SAR) .
  • Enzyme Inhibition : Test inhibition of carbonic anhydrase or kinases via fluorometric assays. For example, derivatives with electron-withdrawing substituents show enhanced binding affinity .

Q. What solvent systems minimize side reactions during sulfonamide formation?

  • Methodology :

  • Solvent Screening : Compare reaction efficiency in DMF (high polarity, accelerates reactions) vs. THF (moderate polarity, reduces hydrolysis). Use ²³Na NMR to track byproduct formation (e.g., NaCl).
  • Key Findings :
SolventReaction Yield (%)Byproduct Formation
DMF85–90Moderate
THF70–75Low
Acetonitrile60–65High

Q. How should researchers resolve contradictions in reported melting points or spectral data?

  • Methodology :

  • Reproducibility Checks : Validate purity via elemental analysis (e.g., C%: 34.9 calculated vs. 34.5 observed) .
  • Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities (e.g., trifluoromethoxy group orientation) .

Q. What computational tools predict reactivity or stability of derivatives?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA to model transition states for sulfonamide formation. Compare activation energies for different nucleophiles .
  • MD Simulations : Predict hydrolysis rates in aqueous environments using AMBER or GROMACS .

Data Contradiction Analysis

  • Example : Discrepancies in reported boiling points (e.g., 279.7°C in vs. ~260°C in older studies).
    • Resolution : Verify measurement conditions (pressure, purity). Impurities (e.g., residual solvents) lower observed boiling points.

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